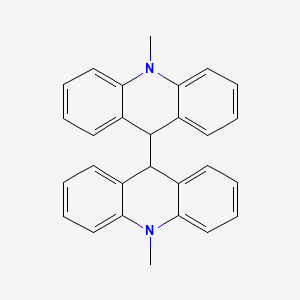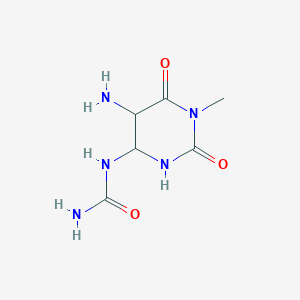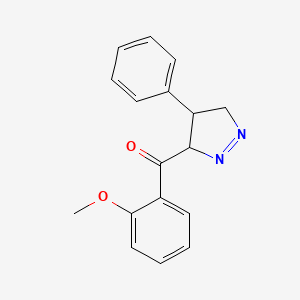
1-Benzylidene-5-(5-nitrofurfurylidene)carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzylidene-5-(5-nitrofurfurylidene)carbohydrazide: is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzylidene group and a nitrofurfurylidene group attached to a carbohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-Benzylidene-5-(5-nitrofurfurylidene)carbohydrazide can be synthesized through a condensation reaction between benzaldehyde and 5-nitrofurfuraldehyde with carbohydrazide as the condensing agent. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Benzaldehyde+5-Nitrofurfuraldehyde+Carbohydrazide→this compound
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
1-Benzylidene-5-(5-nitrofurfurylidene)carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
Chemistry:
1-Benzylidene-5-(5-nitrofurfurylidene)carbohydrazide is used as an intermediate in the synthesis of various heterocyclic compounds
Biology:
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine:
The compound’s potential therapeutic properties are being explored, particularly its role as an antimicrobial agent. It has shown promise in inhibiting the growth of certain bacterial and fungal strains.
Industry:
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzylidene-5-(5-nitrofurfurylidene)carbohydrazide involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydrazone moiety can also form covalent bonds with nucleophilic sites in proteins, disrupting their function.
Comparison with Similar Compounds
- 1-Benzylidene-5-(5-nitrofurfurylidene)semicarbazide
- 1-Benzylidene-5-(5-nitrofurfurylidene)thiosemicarbazide
- 1-Benzylidene-5-(5-nitrofurfurylidene)hydrazine
Comparison:
1-Benzylidene-5-(5-nitrofurfurylidene)carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and bioavailability profiles, making it suitable for specific applications where others may not be as effective.
Properties
CAS No. |
4932-11-0 |
|---|---|
Molecular Formula |
C13H11N5O4 |
Molecular Weight |
301.26 g/mol |
IUPAC Name |
1-[(E)-benzylideneamino]-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C13H11N5O4/c19-13(16-14-8-10-4-2-1-3-5-10)17-15-9-11-6-7-12(22-11)18(20)21/h1-9H,(H2,16,17,19)/b14-8+,15-9+ |
InChI Key |
NGLVIOYBRQNJLC-VOMDNODZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


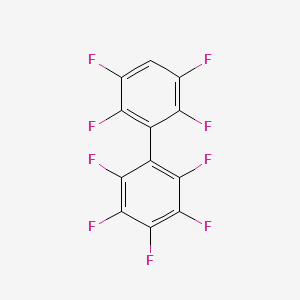
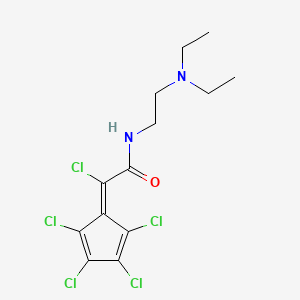

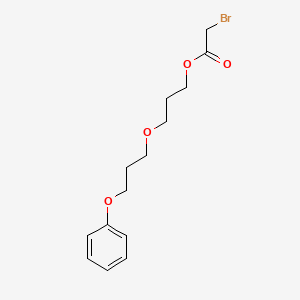
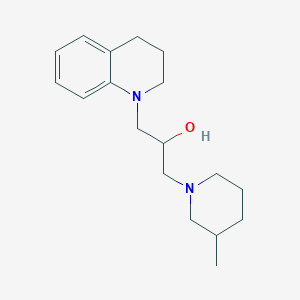
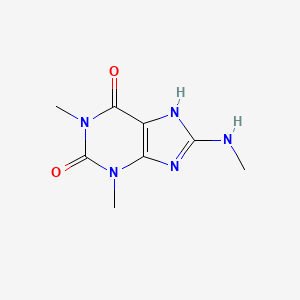
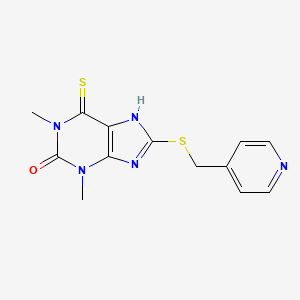
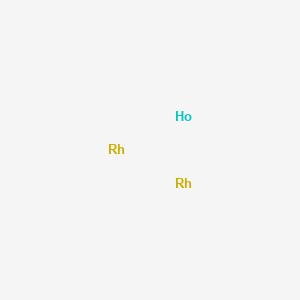
![1'H-Spiro[1,3-dioxolane-2,2'-phenanthrene]-5',8'-diol](/img/structure/B14734481.png)
